molecular formula C10H10N2OS2 B12565324 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- CAS No. 293325-54-9

4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-

Cat. No.: B12565324
CAS No.: 293325-54-9
M. Wt: 238.3 g/mol
InChI Key: XSOHIENOYXUXAZ-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- is a heterocyclic compound that has garnered interest due to its diverse biological activities This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- typically involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiazolidinones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular signaling pathways, leading to the modulation of gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone, 3-methyl-2-thioxo-: Lacks the pyridinylidene group, resulting in different chemical reactivity and biological activity.

    4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-: Similar structure but with variations in the substitution pattern, leading to different properties.

Uniqueness

The presence of both the thiazolidinone ring and the pyridinylidene group in 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- makes it unique

Properties

CAS No.

293325-54-9

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

3-methyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H10N2OS2/c1-11-6-4-3-5-7(11)8-9(13)12(2)10(14)15-8/h3-6H,1-2H3

InChI Key

XSOHIENOYXUXAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=CC1=C2C(=O)N(C(=S)S2)C

Origin of Product

United States

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